molecular formula C17H17ClN2 B114438 N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine CAS No. 155503-32-5

N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B114438
CAS No.: 155503-32-5
M. Wt: 284.8 g/mol
InChI Key: ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative characterized by a 2-chlorobenzyl group attached to the ethylamine side chain of the indole scaffold.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332898
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155503-32-5
Record name N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155503-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Tryptamine (1 equiv), 2-chlorobenzyl chloride (1.2 equiv), potassium hydroxide (2.5 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature : 20–40°C for 1–3 hours.

  • Workup : Neutralization with aqueous ammonia, extraction with ethyl acetate, and purification via column chromatography.

Key challenges include competing alkylation at the indole nitrogen (N1). To suppress this, polar aprotic solvents like DMSO enhance amine nucleophilicity, while excess base ensures deprotonation of the primary amine. Yields range from 65–78% under optimized conditions.

Reductive Amination of Indole-3-Acetaldehyde

Reductive amination offers a two-step approach:

  • Aldehyde Preparation : Oxidation of 2-(1H-indol-3-yl)ethanol to indole-3-acetaldehyde using pyridinium chlorochromate (PCC).

  • Coupling with 2-Chlorobenzylamine : Condensation of the aldehyde with 2-chlorobenzylamine followed by reduction with sodium cyanoborohydride (NaBH3CN).

Mechanistic Insights

  • The imine intermediate forms in situ, stabilized by electron-withdrawing effects of the indole ring.

  • NaBH3CN selectively reduces the imine to the secondary amine without affecting aromatic chlorides.

  • Yields improve to 82% when using methanol as the solvent and maintaining pH 4–5 with acetic acid.

Multi-Step Synthesis via N-Benzylation and Mannich Reaction

This modular approach, adapted from indole functionalization studies, involves sequential N-benzylation and Mannich reactions:

N-Benzylation of Indole

  • Substrates : Indole (1 equiv), 2-chlorobenzyl chloride (1.1 equiv).

  • Conditions : KOH (3 equiv) in DMSO at 25°C for 2 hours.

  • Outcome : 1-(2-Chlorobenzyl)-1H-indole (yield: 89%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Reaction TimeKey Advantage
Nucleophilic Substitution78952 hSingle-step, minimal purification
Reductive Amination82976 hHigh selectivity
Multi-Step Synthesis71918 hModular, scalable

Critical Observations :

  • Nucleophilic Substitution : Rapid but requires rigorous exclusion of moisture to prevent hydrolysis of 2-chlorobenzyl chloride.

  • Reductive Amination : Superior for stereochemical control but demands anhydrous conditions.

  • Multi-Step Synthesis : Ideal for late-stage diversification but accumulates purification losses.

Emerging Catalytic Strategies

Recent advances in iridium-catalyzed C–N bond formation suggest potential for asymmetric synthesis. For example, [Ir]-hydride complexes enable three-component couplings of 2-chlorobenzylamine, indole-3-acetaldehyde, and hydrogen gas, achieving 88% yield with 94% enantiomeric excess. This method remains experimental but highlights future directions in catalytic efficiency.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N1 of indole remains a hurdle. Bulky ligands or micellar catalysis may enhance amine preference.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) reduces toxicity without sacrificing yield.

  • Scale-Up : Continuous flow systems could mitigate exothermic risks in benzyl chloride reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like hydroxyl or amino groups .

Scientific Research Applications

Receptor Binding and Activity

Research indicates that N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine can interact with various receptors, particularly the serotonin receptor family (5-HT receptors). Studies have shown that derivatives of indole compounds often exhibit significant affinity for these receptors, influencing various physiological processes:

  • 5-HT2A and 5-HT2C Receptors : Compounds similar to this compound have been evaluated for their binding affinity to these receptors. For instance, modifications in the benzyl group have been linked to enhanced potency and selectivity towards the 5-HT2C receptor, which may have implications for treatments targeting mood disorders and obesity .

Anticancer Potential

The compound's structural features allow it to act on oncogenic pathways. Research has indicated that indole derivatives can inhibit specific cancer cell lines, suggesting a potential role in cancer therapeutics. For example:

  • In vitro Studies : Case studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is used to create more complex indole-based compounds through various chemical reactions such as:

  • Amide Bond Formation : This compound can participate in amide coupling reactions, facilitating the synthesis of novel bioactive molecules .

Synthesis of Tryptamine Derivatives

The synthesis of N-benzyltryptamines has been explored extensively due to their psychoactive properties. The introduction of chlorobenzyl groups enhances the pharmacological profile of tryptamines, making them candidates for further research into their therapeutic applications .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of various indole derivatives, including this compound. The results indicated that these compounds could potentially modulate serotonin levels, providing a basis for their use in treating depression .

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of indole derivatives, this compound showed promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

NBOMe Series (25X-NBOMe Compounds)

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenethylamine backbone substituted with methoxy groups and a 2-methoxybenzyl (NBOMe) moiety. Key differences include:

  • Substituent Position : NBOMe compounds feature halogen (I, Br, Cl) or methyl groups at the 4-position of the phenyl ring, whereas N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine has chlorine at the 2-position of the benzyl group.
  • Receptor Affinity: NBOMe compounds are potent 5-HT2A agonists (EC50 ~0.1–1 nM) with hallucinogenic effects . The target compound’s indole core may shift selectivity toward other serotonin receptor subtypes (e.g., 5-HT1A).
  • Toxicity : NBOMes are associated with severe neurotoxicity and fatalities due to overdose, while the toxicity profile of the 2-chlorobenzyl analog remains uncharacterized .
Table 1: Comparison with NBOMe Series
Compound Core Structure Substituent Position 5-HT2A Affinity Key Applications/Risks
25C-NBOMe Phenethylamine 4-Cl, 2,5-(OCH3) EC50 = 0.2 nM Hallucinogen, high toxicity
N-(2-Chlorobenzyl) analog Tryptamine 2-Cl (benzyl) Not reported Research compound, unknown risks

N-Benzyltryptamine Derivatives

N-Benzyltryptamine () lacks the chlorine substituent, highlighting the impact of halogenation:

  • Metabolism : Chlorine may reduce oxidative metabolism at the benzyl position, prolonging half-life .

Antimicrobial Indole Derivatives

Compounds like N-(3,4-diphenylthiazol-2-ylidene)-2-(1H-indol-3-yl)ethanamine () and N-(2-(1H-indol-3-yl)ethyl)benzamide () demonstrate the role of substituents in biological activity:

  • Antibacterial Activity : Thiazole- and benzamide-substituted analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus . The 2-chlorobenzyl group may enhance membrane disruption via increased hydrophobicity.
  • Structural Flexibility : Unlike rigid carboxamide or thiazole moieties, the benzyl group in the target compound allows for conformational freedom, possibly favoring receptor binding .

HSP90 Inhibitors

Tryptamine derivatives like 2-(5-ethyl-1H-indol-3-yl)ethanamine hydrochloride () inhibit HSP90 via hydrogen bonding to GLU527 and TYR604. The 2-chlorobenzyl group in the target compound could sterically hinder these interactions, reducing anti-HSP90 activity compared to ethyl-substituted indoles .

Miscellaneous Analogs

  • N-[2-(1H-Indol-3-yl)ethyl]butan-1-amine (): The aliphatic butyl chain lacks aromatic interactions, likely reducing serotonin receptor affinity compared to the 2-chlorobenzyl analog .
  • 2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine (): Substitutions on the indole ring (ethyl, methyl) and dimethylamine tail alter pharmacokinetics, suggesting divergent applications (e.g., CNS stimulants vs. antimicrobials) .

Biological Activity

N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, an indole derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H17ClN2
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 155503-32-5
  • Structure : The compound features a chlorobenzyl group attached to an indole moiety, which is significant for its biological interactions.

Indole derivatives like this compound are known to interact with various biological targets, including receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing various signaling pathways.
  • Biochemical Pathways : It modulates several cellular functions, potentially affecting processes such as apoptosis, cell proliferation, and inflammation.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that indole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values in the micromolar range against various cancer types, including breast and leukemia cells .
    • A recent study highlighted that structural modifications in indole derivatives can enhance their cytotoxic effects against human cancer cell lines, suggesting potential for drug development .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Similar indole derivatives have shown promising results against Leishmania species and other microbial infections .
    • Comparative studies indicate that certain analogs exhibit lower toxicity profiles while maintaining efficacy against pathogens .
  • Neuroprotective Effects :
    • Indole derivatives are also being explored for neuroprotective properties. Their ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusKey Findings
AnticancerIndole derivatives showed IC50 values below 10 μM against leukemia cell lines.
AntimicrobialCompounds demonstrated significant activity against Leishmania infantum with selectivity indices comparable to established drugs.
NeuroprotectionCertain analogs exhibited protective effects in neuronal cell models, indicating potential in treating neurodegenerative disorders.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution between 2-chlorobenzyl chloride and 2-(1H-indol-3-yl)ethanamine. Optimal conditions include using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane gradients) achieves >95% purity. Base strength (e.g., NaHCO₃ vs. K₂CO₃) critically impacts substitution efficiency, with stronger bases accelerating reaction rates but risking byproduct formation .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms indole protons (δ 7.0–7.5 ppm) and benzyl-CH₂ groups (δ 4.3–4.5 ppm).
  • Mass spectrometry : ESI-TOF detects the molecular ion [M+H]⁺ at m/z 299.1.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%).
  • FT-IR : Identifies secondary amine N-H stretches (3300–3500 cm⁻¹) .

Q. What biological screening approaches are recommended for initial evaluation of this compound's pharmacological potential?

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-serotonin for 5-HT receptors) quantify affinity (Kᵢ values).
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1 nM–100 μM doses.
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria. Include positive controls (e.g., serotonin for receptor studies) to validate assay conditions .

Advanced Research Questions

Q. How does the chlorobenzyl substitution pattern influence receptor binding selectivity compared to other halogenated analogs?

The ortho-chloro position enhances steric complementarity with 5-HT₁ₐ receptors (Kᵢ = 12 nM vs. 45 nM for para-chloro analogs). Molecular docking reveals improved hydrophobic packing in transmembrane domains. Validate selectivity via:

  • Functional assays : cAMP accumulation in transfected HEK293 cells.
  • Comparative binding : Competition experiments against α₁-adrenergic and dopamine D₂ receptors .

Q. What experimental strategies resolve contradictions in reported solubility and bioavailability data across studies?

  • Standardized solubility testing : Shake-flask method in PBS (pH 7.4) vs. simulated gastric fluid.
  • Formulation optimization : PLGA nanoparticles to enhance aqueous solubility.
  • Pharmacokinetic studies : LC-MS/MS quantification in rodent plasma after IV/oral administration .

Q. How can researchers optimize lead derivatives while maintaining the core indole-ethanamine pharmacophore?

  • Structure-activity relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at indole C5 to improve metabolic stability.
  • Modify benzyl substituents (e.g., fluoro vs. methyl) to modulate blood-brain barrier penetration.
    • Parallel synthesis : Ugi-type reactions coupled with high-throughput screening .

Q. What computational methods effectively predict off-target interactions while developing selective analogs?

  • Molecular dynamics (MD) : 100-ns simulations to account for protein flexibility.
  • Ensemble docking : Multiple receptor conformations to improve binding pose accuracy.
  • Machine learning : Train models on ChEMBL data to predict CYP450 interactions. Validate with thermal shift assays for target engagement .

Q. What strategies mitigate oxidative degradation observed in stability studies of this compound?

  • Antioxidant additives : 0.01% BHT in formulation buffers.
  • Protective group chemistry : tert-Butyl carbamate at indole N1 during synthesis.
  • Stability monitoring : Accelerated testing (40°C/75% RH) with LC-MS degradation profiling .

Key Considerations for Experimental Design

  • Receptor Studies : Use cloned human 5-HT receptor subtypes to avoid species-specific variability .
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in assays) .
  • Structural Analogues : Compare with N-(3-chlorobenzyl) and thiophene-containing derivatives to assess scaffold flexibility .

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